Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family This compound is characterized by its complex structure, which includes a benzofuran core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-methyl-5-hydroxybenzofuran-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or other electrophilic groups on the benzofuran ring.
Scientific Research Applications
Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-5-(4-chlorobenzoyloxy)-1-benzofuran-3-carboxylate
- Methyl 2-methyl-5-(4-methoxybenzoyloxy)-1-benzofuran-3-carboxylate
- Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate
Uniqueness
Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate is unique due to the presence of the 4-methylbenzoyloxy group, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-4-6-13(7-5-11)18(20)24-14-8-9-16-15(10-14)17(12(2)23-16)19(21)22-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVONFMVDPYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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